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Introduction
CT1113 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Peptidases 25

(USP25) and 28 (USP28), two key deubiquitinating enzymes (DUBs) within the ubiquitin-

proteasome system (UPS).[1] The UPS plays a critical role in maintaining protein homeostasis,

and its dysregulation is implicated in numerous diseases, including cancer. USP25 and USP28

have been shown to stabilize a variety of oncoproteins by removing ubiquitin tags, thereby

preventing their proteasomal degradation.[2] By inhibiting USP25 and USP28, CT1113
promotes the degradation of these oncoproteins, leading to anti-tumor effects in various cancer

models.[1][3] These application notes provide detailed protocols for utilizing CT1113 as a tool

to study the UPS and for preclinical evaluation of its therapeutic potential.

Mechanism of Action
CT1113 dually inhibits the deubiquitinase activity of USP25 and USP28. This inhibition leads to

the increased ubiquitination and subsequent proteasomal degradation of their substrate

proteins. Key substrates of USP25 and/or USP28 that are destabilized by CT1113 include:

c-MYC: A major oncogenic transcription factor.[1][3]

NOTCH1: A critical signaling protein in T-cell acute lymphoblastic leukemia (T-ALL).[4]
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BCR-ABL1: The fusion protein driving Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ALL).[5]

YTHDF2: An m6A RNA-binding protein involved in immune evasion.[2]

Sterol Regulatory Element-Binding Protein 1 (SREBP1): A key regulator of lipogenesis.[4]

The degradation of these oncoproteins by CT1113 treatment results in the inhibition of cancer

cell proliferation, induction of apoptosis, and potentiation of anti-tumor immunity.[2][5]

Data Presentation
In Vitro Efficacy of CT1113

Cell Line
Cancer
Type

Assay IC50 / Effect
Treatment
Duration

Reference

Sup-B15, BV-

173

Ph-positive

Acute

Lymphoblasti

c Leukemia

(Ph+ALL)

MTS Assay ~200 nM 72 hours [5]

Ba/F3 (T315I

mutant)

Ph-positive

Acute

Lymphoblasti

c Leukemia

(Ph+ALL)

MTS Assay ~200 nM 72 hours [5]

Jurkat,

MOLT-4

T-cell Acute

Lymphoblasti

c Leukemia

(T-ALL)

Not specified
Growth

inhibition
Not specified [4]

SW1990
Pancreatic

Cancer
Not specified

Tumor growth

suppression
Not specified [3]

HCT116 Colon Cancer Not specified
Tumor growth

suppression
Not specified [3]
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In Vivo Efficacy of CT1113
Cancer Model Animal Model

Dosing
Regimen

Outcome Reference

Pancreatic

Cancer (SW1990

CDX)

Balb/c nude mice Not specified

Significant tumor

growth

suppression,

decreased MYC

levels

[1][3]

Ph+ALL (Ba/F3

allograft)
Not specified

Tolerated doses

(intraperitoneal)

Significant

growth inhibitory

effect, prolonged

survival

[5]

Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of CT1113 on the viability and proliferation of cancer

cell lines.

Materials:

CT1113 (stock solution in DMSO)

Cancer cell lines of interest

Complete cell culture medium

96-well plates

MTS or MTT reagent

Solubilization solution (for MTT)

Microplate reader

Protocol:
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Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of CT1113 in complete culture medium. A starting range of 1 nM to

10 µM is recommended.

Include a vehicle control (DMSO) at the same concentration as the highest CT1113
concentration.

Carefully remove the medium from the wells and replace it with 100 µL of medium

containing the different concentrations of CT1113.

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

MTS/MTT Addition and Incubation:

For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

After incubation, carefully remove the medium and add 100 µL of solubilization solution

(e.g., DMSO) to dissolve the formazan crystals.

Data Acquisition:

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for

MTT) using a microplate reader.

Data Analysis:

Subtract the background absorbance (media only).
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Normalize the absorbance values to the vehicle-treated control wells to determine the

percentage of cell viability.

Plot the percentage of viability against the log of the CT1113 concentration and use a non-

linear regression to calculate the IC50 value.

Western Blotting for Protein Degradation
This protocol is to assess the effect of CT1113 on the protein levels of USP25/28 substrates.

Materials:

CT1113

Cancer cell lines

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-c-MYC, anti-NOTCH1, anti-BCR-ABL1, anti-USP25, anti-

USP28, anti-GAPDH/β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment and Lysis:
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Plate cells and treat with various concentrations of CT1113 or vehicle for the desired time

(e.g., 6, 12, 24 hours).

Wash cells with ice-cold PBS and lyse with lysis buffer.

Centrifuge to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a protein assay kit.

SDS-PAGE and Transfer:

Normalize protein amounts and prepare samples with Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by

size.

Transfer the separated proteins to a membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C with gentle agitation.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again as in the previous step.

Detection:

Incubate the membrane with a chemiluminescent substrate and capture the signal using

an imaging system.
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Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by CT1113.

Materials:

CT1113

Cancer cell lines

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

Cell Treatment:

Seed cells and treat with different concentrations of CT1113 or vehicle for a specified time

(e.g., 24 or 48 hours).

Cell Harvesting and Staining:

Harvest both adherent and floating cells.

Wash the cells with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour.

Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and

gates.

Data Interpretation:

Annexin V-negative / PI-negative: Live cells

Annexin V-positive / PI-negative: Early apoptotic cells

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Annexin V-negative / PI-positive: Necrotic cells

In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of CT1113 in a

mouse xenograft model.

Materials:

CT1113

Vehicle for in vivo administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile

water)

Immunocompromised mice (e.g., nude or NSG mice)

Cancer cell line for tumor implantation

Calipers for tumor measurement

Protocol:

Tumor Implantation:

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of

the mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Animal Grouping and Treatment:

Randomize the mice into treatment groups (e.g., vehicle control and different doses of

CT1113).

Administer CT1113 or vehicle via the desired route (e.g., oral gavage or intraperitoneal

injection) at a specified frequency (e.g., once or twice daily). A starting dose could be in

the range of 25-50 mg/kg, based on preclinical data.

Monitoring and Data Collection:

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

Monitor the body weight and general health of the mice throughout the study.

Endpoint and Analysis:

At the end of the study (e.g., when tumors in the control group reach a predetermined

size), euthanize the mice.

Excise the tumors, weigh them, and process them for further analysis (e.g., western

blotting or immunohistochemistry).

Compare the tumor growth rates and final tumor weights between the treatment and

control groups to evaluate the anti-tumor efficacy of CT1113.
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Caption: Mechanism of action of CT1113.
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In Vitro Assays
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Caption: Experimental workflow for evaluating CT1113.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://ash.confex.com/ash/2024/webprogram/Paper194204.html
https://ash.confex.com/ash/2024/webprogram/Paper194204.html
https://www.benchchem.com/product/b12377666#ct1113-for-studying-the-ubiquitin-proteasome-system
https://www.benchchem.com/product/b12377666#ct1113-for-studying-the-ubiquitin-proteasome-system
https://www.benchchem.com/product/b12377666#ct1113-for-studying-the-ubiquitin-proteasome-system
https://www.benchchem.com/product/b12377666#ct1113-for-studying-the-ubiquitin-proteasome-system
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377666?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

